Predicted Boiling Point Elevation vs. N-Benzylbutan-1-amine Driven by 4-Methylsulfanyl Substitution
The 4-methylsulfanyl substituent raises the predicted boiling point substantially relative to the unsubstituted N-benzylbutan-1-amine core. The target compound has a predicted boiling point of 305.8±25.0 °C, compared to 239.9 °C at 760 mmHg for N-benzylbutan-1-amine (CAS 2403-22-7) . This ~66 °C differential reflects the increased molecular weight and polarizability contributed by the sulfur atom. In practice, this affects distillation conditions, GC retention times, and thermal stability considerations during synthetic workup .
| Evidence Dimension | Predicted normal boiling point |
|---|---|
| Target Compound Data | 305.8±25.0 °C (Predicted) |
| Comparator Or Baseline | N-Benzylbutan-1-amine (CAS 2403-22-7): 239.9 °C at 760 mmHg |
| Quantified Difference | ~66 °C increase attributable to 4-SCH₃ substitution |
| Conditions | Predicted values from ChemicalBook (ACD/Labs Percepta Platform prediction); N-benzylbutan-1-amine boiling point from ChemSpider and experimental literature |
Why This Matters
A 66 °C boiling point difference directly informs purification strategy (distillation vs. chromatography) and thermal budget during downstream synthetic transformations.
